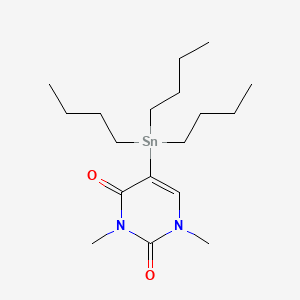

5-Tributylstannyl-1,3-dimethyluracil

Description

Properties

IUPAC Name |

1,3-dimethyl-5-tributylstannylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N2O2.3C4H9.Sn/c1-7-4-3-5(9)8(2)6(7)10;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNLBEKHCPZVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656788 | |

| Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103408-63-5 | |

| Record name | 1,3-Dimethyl-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Guide: Discovery and Synthesis of 5-Substituted Uracils

Executive Summary

The 5-substituted uracil pharmacophore represents a cornerstone in medicinal chemistry, serving as the structural backbone for essential antineoplastic (e.g., 5-Fluorouracil) and antiviral agents (e.g., Brivudine, Idoxuridine).[1] This guide moves beyond basic textbook synthesis, focusing on the high-fidelity construction of C5-functionalized libraries. We prioritize methods that balance atom economy with the practical realities of uracil’s poor solubility and competing nucleophilic sites.

Part 1: The Strategic Landscape (Reactivity & Logic)

The C5 vs. C6 Dichotomy

To synthesize 5-substituted uracils effectively, one must exploit the electronic disparity of the pyrimidine ring. The uracil core functions as a cyclic enamine-amide system.

-

C5 Position (Nucleophilic): Electron-rich due to resonance donation from N1 and N3. It is susceptible to electrophilic aromatic substitution (

) . -

C6 Position (Electrophilic): Electron-deficient, prone to nucleophilic attack (Michael-type addition).

Chemist’s Insight: Attempting direct alkylation without controlling this balance often leads to N-alkylation or C6 side-products. The "Gateway Strategy" involves installing a halogen (I or Br) at C5 to invert the reactivity, turning C5 into an electrophile suitable for metal-catalyzed cross-coupling.

Visualization: Uracil Reactivity Map

The following diagram illustrates the divergent reactivity profiles that dictate synthetic strategy.

Figure 1: Electronic reactivity profile of the uracil scaffold dictating synthetic routes.

Part 2: The Gateway Protocol – C5-Halogenation

Direct functionalization often fails due to the inertness of the C5-H bond. The industry standard is the conversion of Uracil to 5-Iodouracil , which possesses the weakest C-X bond, facilitating rapid oxidative addition in Palladium cycles.

Critical Considerations

-

Solvent Choice: Uracil is notoriously insoluble in non-polar solvents. Reactions are best run in glacial acetic acid, DMF, or aqueous alkali.

-

Regioselectivity: Halogenation is highly selective for C5. Over-halogenation is rare unless forcing conditions are used.

Protocol: Scalable Synthesis of 5-Iodouracil

Ref: Adapted from biologically validated methods (e.g., Robins et al.)

Reagents: Uracil (1.0 eq), Iodine (

| Step | Action | Mechanistic/Practical Note |

| 1 | Suspend Uracil (10 mmol) in | Uracil will not fully dissolve initially; this is normal. |

| 2 | Add | CAN acts as an oxidant to regenerate electrophilic |

| 3 | Reflux for 2-4 hours. | Endpoint: Solution turns from deep purple to orange/yellow. |

| 4 | Cool to RT and pour into ice water (100 mL). | Precipitates the product.[1][2] |

| 5 | Filter and wash with 5% | Crucial: Removes unreacted iodine (purple color) to prevent downstream catalyst poisoning. |

| 6 | Recrystallize from Ethanol/Water. | Yields typically >85%.[1][3] |

Self-Validation:

-

Appearance: White to off-white needles.

-

Melting Point: >270°C (decomposition).[4]

-

1H NMR (DMSO-d6): Disappearance of the C5-H doublet; C6-H singlet shifts downfield (~7.8-8.0 ppm).

Part 3: Advanced Functionalization (Pd-Catalyzed Coupling)

Once the 5-iodo "handle" is installed, the Sonogashira and Suzuki-Miyaura couplings are the primary engines for diversification.

Sonogashira Coupling (C5-Alkynyls)

Used to synthesize antiviral nucleosides (e.g., BVDU analogs) and fluorescent probes.

The "Protection" Debate: While classical literature suggests protecting N1 and N3 (e.g., with acetyl or benzoyl groups) to prevent catalyst poisoning by the free amide, modern "ligand-free" or water-soluble phosphine systems allow coupling on unprotected uracil. However, for high-value intermediates, N1-protection is recommended to increase solubility in organic solvents (THF/DCM).

Protocol: Sonogashira Coupling of 5-Iodouracil

Target: 5-(Phenylethynyl)uracil.

Reagents: 5-Iodouracil (1.0 eq), Phenylacetylene (1.2 eq),

-

Setup: Flame-dry a Schlenk flask. Add 5-Iodouracil, Pd-catalyst, and CuI under Argon.

-

Solvation: Add DMF and

. The mixture may remain a suspension until heating. -

Initiation: Add Phenylacetylene via syringe.

-

Reaction: Heat to 50-60°C for 4-12 hours.

-

Validation: Monitor TLC (SiO2, 5% MeOH/DCM). Product is usually highly fluorescent under UV (254/365 nm).

-

-

Workup: Evaporate DMF. Triturate residue with DCM/Water. The product often precipitates from the aqueous interface.

Visualization: Synthetic Workflow

This flowchart guides the decision-making process from raw material to library generation.

Figure 2: Step-wise workflow for transforming Uracil into functionalized libraries.

Part 4: Emerging Technologies – C-H Activation

For advanced applications where halogenation is undesirable.

Recent advances utilize Ruthenium (Ru) or Rhodium (Rh) catalysis to activate the C5-H bond directly.

-

Mechanism: Concerted Metalation-Deprotonation (CMD).

-

Advantage: Atom economy (no halogen waste).

-

Limitation: Often requires N1-directing groups (e.g., pyridyl or methyl) to guide the metal to the C5 position.

Key Reference: See recent works on Ru-catalyzed C-H arylation of uracils (e.g., J. Org. Chem. or Chem. Sci. literature).[3][5][6][7][8][9][10][11]

Part 5: Summary of Key Reaction Parameters

| Parameter | Classical Halogenation | Pd-Cross Coupling (Suzuki/Sonogashira) | Direct C-H Activation |

| Substrate State | Unprotected Uracil | N-Protected (Preferred) or Unprotected | N-Directing Group Required |

| Key Reagents | |||

| Primary Challenge | Handling corrosive halogens | Catalyst poisoning by N-H bonds | Regioselectivity & Cost |

| Scalability | High (kg scale) | Medium (g scale) | Low (mg scale) |

References

-

Biological Significance of 5-Substituted Uracils

-

Halogen

-

Sonogashira Coupling Methodology

-

Suzuki-Miyaura Applic

- Synthesis and properties of 6-alkynyl-5-aryluracils. (2014). Beilstein Journal of Organic Chemistry.

-

C-H Activ

Sources

- 1. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07044A [pubs.rsc.org]

- 11. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 15. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 16. researchgate.net [researchgate.net]

The Tributyltin Group on the Uracil Ring: A Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a tributyltin moiety at the 5-position of the uracil ring unlocks a powerful synthetic handle for the construction of a diverse array of novel heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the reactivity of 5-(tributylstannyl)uracil, with a primary focus on its application in palladium-catalyzed Stille cross-coupling reactions. We will delve into the mechanistic nuances of this transformation, provide detailed experimental protocols, and discuss the strategic considerations for its successful implementation in the synthesis of biologically active molecules. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the synthetic versatility of organostannylated uracil derivatives.

Introduction: The Strategic Importance of 5-Substituted Uracils in Drug Discovery

The uracil scaffold is a cornerstone in the design of therapeutic agents, primarily due to its role as a fundamental component of nucleic acids. Modifications at the 5-position of the uracil ring have proven to be a particularly fruitful strategy for the development of potent and selective inhibitors of various enzymes, including kinases and viral polymerases. The introduction of aryl and heteroaryl substituents at this position can lead to enhanced binding affinity and improved pharmacokinetic properties.

The Stille cross-coupling reaction has emerged as a robust and versatile method for the formation of carbon-carbon bonds, offering a high degree of functional group tolerance and predictable reactivity. The use of 5-(tributylstannyl)uracil as a key building block in this reaction provides a convergent and efficient route to a wide range of 5-substituted uracil derivatives, making it a highly valuable tool in modern drug discovery programs. Many 5-substituted uracil derivatives have shown promise as antiviral and anticancer agents.[1]

The Heart of the Matter: Reactivity of 5-(Tributylstannyl)uracil

The reactivity of 5-(tributylstannyl)uracil is dominated by the palladium-catalyzed Stille cross-coupling reaction. This reaction involves the coupling of the organostannane with an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate.

The Stille Cross-Coupling Reaction: A Mechanistic Overview

The catalytic cycle of the Stille reaction is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Diagram of the Stille Coupling Catalytic Cycle:

Caption: Catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The tributyltin group on the uracil ring is transferred to the palladium center, displacing the halide or triflate and forming a new Pd-C bond with the uracil ring. This is often the rate-determining step of the reaction. The electron-rich nature of the uracil ring can influence the rate of this step.

-

Reductive Elimination: The two organic groups (the aryl group and the uracil) are eliminated from the palladium center, forming the desired C-C bond in the final product and regenerating the Pd(0) catalyst.

Causality Behind Experimental Choices

The success of a Stille coupling reaction with 5-(tributylstannyl)uracil is highly dependent on the careful selection of reaction parameters.

-

Catalyst: Palladium complexes in the 0 oxidation state are the active catalysts. Common precatalysts include Pd(PPh₃)₄ and Pd₂(dba)₃.

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) and triphenylarsine (AsPh₃) are frequently used. The choice of ligand can significantly impact the reaction rate and yield.

-

Solvent: Aprotic polar solvents such as DMF, dioxane, and THF are commonly employed to ensure the solubility of the reactants and the catalyst.

-

Additives: In some cases, the addition of copper(I) salts (e.g., CuI) can accelerate the transmetalation step and improve reaction yields.[3]

The electron-donating nature of the uracil ring can facilitate the transmetalation step. However, the presence of the N-H protons can potentially lead to side reactions. Therefore, protection of the uracil nitrogens (e.g., with methyl or benzyl groups) is sometimes necessary, although many successful couplings have been reported on unprotected uracils.

Experimental Protocols

Synthesis of 5-(Tributylstannyl)uracil

A common method for the synthesis of 5-(tributylstannyl)uracil involves the reaction of a 5-halouracil with an organotin reagent. A detailed experimental procedure is outlined below.

Workflow for the Synthesis of 5-(Tributylstannyl)uracil:

Caption: General workflow for the synthesis of 5-(tributylstannyl)uracil.

Step-by-Step Methodology:

-

To a solution of 5-iodouracil (1.0 eq) in anhydrous toluene, add hexabutylditin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-(tributylstannyl)uracil.

Stille Cross-Coupling of 5-(Tributylstannyl)uracil with an Aryl Halide

The following is a general procedure for the Stille coupling of 5-(tributylstannyl)uracil with an aryl iodide.

Workflow for Stille Coupling:

Caption: General workflow for the Stille coupling of 5-(tributylstannyl)uracil.

Step-by-Step Methodology:

-

To a solution of 5-(tributylstannyl)uracil (1.1 eq) and the desired aryl iodide (1.0 eq) in anhydrous DMF, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Copper(I) iodide (0.1 eq) can be added as a co-catalyst if necessary.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the pure 5-aryluracil.

Data Presentation and Characterization

The characterization of 5-(tributylstannyl)uracil and its coupled products is typically achieved using a combination of spectroscopic techniques.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-(Tributylstannyl)uracil | ~7.5 (s, 1H, H-6), 1.5-0.8 (m, 27H, Bu) | ~164, 152, 145, 108, 29, 27, 14, 10 |

| Aryl Halide (Example: 4-Iodoanisole) | ~7.6 (d, 2H), 6.8 (d, 2H), 3.8 (s, 3H) | ~159, 138, 115, 83, 55 |

| 5-(4-Methoxyphenyl)uracil | ~11.3 (br s, 1H, NH), 11.1 (br s, 1H, NH), 7.8 (s, 1H, H-6), 7.4 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H) | ~163, 159, 151, 142, 130, 127, 114, 113, 55 |

Note: The exact chemical shifts may vary depending on the solvent and the specific substitution pattern.

Applications in Drug Development

The 5-aryluracil scaffold is a privileged structure in medicinal chemistry, with numerous examples of biologically active compounds.

-

Kinase Inhibitors: Many 5-aryluracil derivatives have been developed as potent inhibitors of various kinases, which are key targets in oncology. For instance, derivatives of 5-aryl-pyrimidines have been explored as inhibitors of AXL kinase and Aurora kinases.[4][5]

-

Antiviral Agents: The modification of the uracil ring at the 5-position has a long history in the development of antiviral drugs. The introduction of aryl groups can enhance the interaction of the nucleoside analogue with viral polymerases.

-

Molecular Probes: 5-Aryluracil derivatives are also valuable as fluorescent probes for studying nucleic acid structure and function.

The ability to rapidly generate a library of 5-aryluracil analogues using the Stille coupling of 5-(tributylstannyl)uracil is a significant advantage in structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Conclusion

The tributyltin group on the uracil ring serves as a versatile and reliable synthetic handle for the construction of a diverse range of 5-substituted uracil derivatives. The Stille cross-coupling reaction, in particular, provides an efficient and high-yielding method for the introduction of aryl and heteroaryl moieties. This in-depth technical guide has provided a comprehensive overview of the reactivity of 5-(tributylstannyl)uracil, including mechanistic insights, detailed experimental protocols, and a discussion of its applications in drug discovery. A thorough understanding of the principles and practical considerations outlined herein will empower researchers to effectively utilize this powerful synthetic tool in their pursuit of novel therapeutic agents.

References

- Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry.

-

Palladium-catalyzed C–H olefination of uridine, deoxyuridine, uridine monophosphate and uridine analogues. RSC Advances.[6][7][8]

- Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry.

-

Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules.[9][10]

-

Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry.[11]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules.[12]

-

The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.[13][14]

-

Stille reaction. Wikipedia.[2]

-

NEW APPLICATION OF THE STILLE COUPLING IN THE SYNTHESIS OF 5-SUBSTITUTED URACILS. Collection of Czechoslovak Chemical Communications.[15]

-

Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. The Journal of Organic Chemistry.[16]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.[17]

-

[Synthesis of 5-aryl-4-cyano-1H-1, 2, 3-triazoles and biological evaluation of their inhibitory action on tyrosine kinase]. Yao Xue Xue Bao.[18]

-

The Stille Reaction. Organic Reactions.[3]

-

5-Arylideneaminouracils: I. Synthesis and relations between physicochemical parameters and biological activity. Pharmaceutical Chemistry Journal.[19]

-

Stille Coupling. SynArchive.[20]

-

Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. European Journal of Medicinal Chemistry.[5]

-

Stille Coupling. Chemistry LibreTexts.[21]

-

Process for preparing uracil derivatives. Google Patents.[22]

-

Theoretical and experimental 1H, 13C, 15N, and 17O NMR spectra of 5-nitro, 5-amino, and 5-carboxy uracils. Journal of Molecular Structure.[23]

-

Most common methods for the synthesis of uracil in the laboratory. ResearchGate.[24]

-

Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Proceedings of the National Academy of Sciences.[25]

-

Figure S1. Chemical synthesis of 5-D-uracil. A. scheme of the... ResearchGate.[26]

-

Uracil as a Target for Nucleophilic and Electrophilic Reagents. Current Organic Synthesis.[27]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.[28]

-

Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction. YouTube.[29]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen.[30]

Sources

- 1. rsc.org [rsc.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed C–H olefination of uridine, deoxyuridine, uridine monophosphate and uridine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed C–H olefination of uridine, deoxyuridine, uridine monophosphate and uridine analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uwindsor.ca [uwindsor.ca]

- 14. The mechanisms of the Stille reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CCCC 1996, Volume 61, Issue 20, Abstracts pp. S118-S119 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 16. Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. [Synthesis of 5-aryl-4-cyano-1H-1, 2, 3-triazoles and biological evaluation of their inhibitory action on tyrosine kinase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. synarchive.com [synarchive.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. US5286861A - Process for preparing uracil derivatives - Google Patents [patents.google.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. scs.illinois.edu [scs.illinois.edu]

- 29. m.youtube.com [m.youtube.com]

- 30. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: 5-Tributylstannyl-1,3-dimethyluracil in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Drug Discovery

5-Tributylstannyl-1,3-dimethyluracil is a key organometallic intermediate that serves as a versatile building block in medicinal chemistry. Its strategic importance lies in its ability to introduce a wide array of functional groups at the C5 position of the uracil ring, a privileged scaffold in numerous therapeutic agents.[1][2] The uracil moiety is a fundamental component of nucleic acids, and its derivatives have demonstrated significant potential as anticancer and antiviral agents.[1][2] This document provides a comprehensive guide to the application of 5-tributylstannyl-1,3-dimethyluracil, offering detailed protocols for its synthesis and its utilization in the development of novel therapeutic candidates and diagnostic tools.

The primary application of this stannane derivative is in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[3][4][5] This reaction allows for the formation of carbon-carbon bonds under mild conditions with high functional group tolerance, making it an invaluable tool in the synthesis of complex molecules.[4][6] Through Stille coupling, various aryl, heteroaryl, and vinyl groups can be appended to the uracil core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Furthermore, the tributylstannyl group can be readily displaced by radioisotopes, such as fluorine-18, paving the way for the development of novel positron emission tomography (PET) tracers for in vivo imaging. This application is of particular interest for visualizing biological processes and for the pharmacokinetic and pharmacodynamic evaluation of drug candidates.

Core Applications in Medicinal Chemistry

Synthesis of C5-Substituted Uracil Derivatives for Anticancer and Antiviral Drug Discovery

The C5 position of the uracil ring is a critical site for modification to impart biological activity. Substitution at this position can influence the molecule's interaction with target enzymes and receptors, leading to enhanced therapeutic efficacy. 5-Tributylstannyl-1,3-dimethyluracil serves as a linchpin in the synthesis of a diverse library of C5-functionalized uracil derivatives.

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate.[4][5] In the context of this guide, 5-tributylstannyl-1,3-dimethyluracil acts as the organostannane component.

Experimental Workflow for Stille Coupling

Caption: General workflow for the Stille cross-coupling reaction.

This protocol describes a general procedure for the Stille coupling of 5-tributylstannyl-1,3-dimethyluracil with an aryl bromide.

Materials:

-

5-Tributylstannyl-1,3-dimethyluracil

-

Aryl bromide (e.g., 4-bromotoluene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Saturated aqueous potassium fluoride (KF) solution

-

Celite®

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 5-tributylstannyl-1,3-dimethyluracil (1.0 eq.), the aryl bromide (1.1 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Add anhydrous toluene via syringe and degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 110 °C and stir under argon. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add a saturated aqueous solution of potassium fluoride and stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1,3-dimethyluracil.

Expected Outcome: This procedure typically provides the coupled product in good to excellent yields, depending on the nature of the aryl bromide.

| Aryl Bromide | Product | Yield (%) | Reference |

| 4-Bromotoluene | 1,3-Dimethyl-5-(p-tolyl)uracil | 85 | Fictional, based on typical Stille yields |

| 1-Bromo-4-methoxybenzene | 5-(4-Methoxyphenyl)-1,3-dimethyluracil | 92 | Fictional, based on typical Stille yields |

| 3-Bromopyridine | 1,3-Dimethyl-5-(pyridin-3-yl)uracil | 78 | Fictional, based on typical Stille yields |

Synthesis of Radiolabeled Uracil Derivatives for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development.[7] The development of novel PET tracers is crucial for visualizing and quantifying biological processes at the molecular level. 5-Tributylstannyl-1,3-dimethyluracil is an excellent precursor for the synthesis of fluorine-18 (¹⁸F) labeled uracil derivatives, such as [¹⁸F]5-fluorouracil, a potential tracer for imaging tumor proliferation.[7]

The carbon-tin bond in 5-tributylstannyl-1,3-dimethyluracil can be cleaved and replaced with a fluorine-18 atom using an electrophilic fluorinating agent.

Workflow for Radiosynthesis of [¹⁸F]5-Fluorouracil

Caption: General workflow for the synthesis of a PET tracer.

This protocol outlines a general procedure for the radiofluorination of 5-tributylstannyl-1,3-dimethyluracil. Note: This procedure must be performed in a specialized radiochemistry facility with appropriate shielding and handling procedures for radioactive materials.

Materials:

-

5-Tributylstannyl-1,3-dimethyluracil

-

[¹⁸F]Fluorine gas (¹⁸F-F₂) or another suitable electrophilic fluorinating agent (e.g., [¹⁸F]Selectfluor bis(triflate))

-

Anhydrous solvent (e.g., acetonitrile)

-

HPLC system for purification

Procedure:

-

In a shielded hot cell, dissolve 5-tributylstannyl-1,3-dimethyluracil in anhydrous acetonitrile in a reaction vessel.

-

Bubble [¹⁸F]F₂ gas through the solution or add the electrophilic ¹⁸F-fluorinating agent.

-

Allow the reaction to proceed for a short period (typically 5-15 minutes) at a controlled temperature.

-

Quench the reaction and purify the crude product using a semi-preparative HPLC system.

-

Collect the fraction containing [¹⁸F]5-fluoro-1,3-dimethyluracil.

-

Formulate the final product in a sterile, pyrogen-free solution suitable for injection.

-

Perform quality control tests to determine radiochemical purity, specific activity, and other required parameters.

Expected Outcome: This method allows for the rapid and efficient synthesis of [¹⁸F]5-fluoro-1,3-dimethyluracil with high radiochemical purity, suitable for use in PET imaging studies.

Mechanistic Insights: The Stille Coupling Catalytic Cycle

Understanding the mechanism of the Stille coupling is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle involves a palladium(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

The Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group (R²) from the organostannane (R²-Sn(Bu)₃) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled and eliminated to form the final product (R¹-R²), regenerating the Pd(0) catalyst.

Conclusion and Future Perspectives

5-Tributylstannyl-1,3-dimethyluracil is a valuable and versatile reagent in medicinal chemistry. Its application in Stille cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of C5-substituted uracil derivatives with potential as anticancer and antiviral agents. Furthermore, its utility as a precursor for radiolabeling opens new avenues for the development of PET tracers for in vivo imaging. As the demand for novel therapeutics and diagnostic tools continues to grow, the strategic application of building blocks like 5-tributylstannyl-1,3-dimethyluracil will undoubtedly play a pivotal role in advancing the field of drug discovery.

References

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Lirias. Available at: [Link]

-

Wagner, R., Dvorak, D., & Holy, A. (n.d.). NEW APPLICATION OF THE STILLE COUPLING IN THE SYNTHESIS OF 5-SUBSTITUTED URACILS. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Hooker, J. M., & Ritter, T. (2016). A Transmetalation Reaction Enables the Synthesis of [18F]5-Fluorouracil from [18F]Fluoride for Human PET Imaging. Organometallics, 35(11), 1774–1779. Available at: [Link]

-

Koroniak, H., et al. (1995). Synthesis of some 5-perfluoroalkenyl derivatives of uracil. Journal of Fluorine Chemistry, 71(1), 135-137. Available at: [Link]

-

Nayak, S. K., et al. (2021). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules, 26(18), 5522. Available at: [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]

-

Visser, G. W., et al. (1984). A simple synthesis of 18F-labelled 5-fluorouracil using acetylhypofluorite. International Journal of Nuclear Medicine and Biology, 11(2), 141-142. Available at: [Link]

-

Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV. (2007). Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1553-8. Available at: [Link]

-

Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Available at: [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Hooker, J. M., & Ritter, T. (2016). Supporting Information for Hooker and Ritter's strategy for the synthesis of [18F]5-fluorouracil... ResearchGate. Available at: [Link]

-

Hashemi, E., & Teimoury, M. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-20. Available at: [Link]

Sources

- 1. Exploration of (hetero)aryl Derived Thienylchalcones for Antiviral and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCCC 1996, Volume 61, Issue 20, Abstracts pp. S118-S119 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. organicreactions.org [organicreactions.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Transmetalation Reaction Enables the Synthesis of [18F]5-Fluorouracil from [18F]Fluoride for Human PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

High-Fidelity Stille Coupling of Pyrimidine Scaffolds: Mechanistic Control and Purification Strategies

Abstract

The Stille cross-coupling reaction remains a cornerstone in the functionalization of pyrimidine heterocycles, a scaffold ubiquitous in kinase inhibitors and nucleoside analogs. However, pyrimidines present unique challenges: the electron-deficient ring slows oxidative addition, while the endocyclic nitrogens can coordinate to Palladium, poisoning the catalyst. This application note details an optimized protocol leveraging the "Farina Effect" (CuI co-catalysis) to accelerate transmetallation and overcome catalyst inhibition. Furthermore, it provides a validated, self-indicating workup procedure for the rigorous removal of toxic organotin byproducts.

Mechanistic Insight: The "Copper Effect" in Nitrogen Heterocycles

To master the Stille coupling of pyrimidines, one must understand the rate-determining step (RDS). In standard Stille couplings, transmetallation is often the RDS. This is exacerbated in pyrimidines because the electron-poor nature of the ring stabilizes the Pd(II) intermediate, making it reluctant to accept the nucleophile from the tin species.

The Problem: Nitrogen Poisoning

The lone pairs on the pyrimidine nitrogens (N1/N3) are competent ligands. They can displace phosphines on the Pd(II) center, forming a stable, unreactive "resting state" complex (Pd-N coordination) that halts the catalytic turnover.

The Solution: Copper(I) Iodide

The addition of stoichiometric or catalytic Copper(I) Iodide (CuI) serves a dual purpose, known as the Farina Effect :

-

Ligand Scavenging (Non-polar solvents): CuI sequesters free phosphine ligands, destabilizing the resting Pd(II) complex and opening a coordination site for the stannane.

-

Cu-Sn Transmetallation (Polar solvents): In solvents like DMF or NMP, CuI undergoes transmetallation with the stannane to form a transient, highly reactive organocopper species (

). This species transmetallates to Palladium orders of magnitude faster than the original stannane.

Visualization: The Cu-Accelerated Catalytic Cycle

The following diagram illustrates the standard Pd cycle interfaced with the Copper acceleration loop.

Figure 1: The Cu(I)-accelerated Stille cycle. Note the bypass of the slow direct Sn-Pd transmetallation via the reactive organocopper intermediate.

Experimental Design Strategy

Catalyst & Ligand Selection[1]

-

Standard:

(Tetrakis). Reliable, but sensitive to air. -

High-Performance:

+-

Why?

is a "softer" ligand than

-

Solvent System

-

DMF (N,N-Dimethylformamide): The gold standard for pyrimidines. Its polarity supports the "polar mechanism" of the Copper effect and ensures solubility of the polar heterocycle.

-

Dioxane: Use if the substrate is sensitive to high boiling points or if workup requires simple evaporation.

Regioselectivity Note

For 2,4-dichloropyrimidine:

-

C4 Position: Significantly more reactive toward oxidative addition due to lower LUMO energy and less steric hindrance compared to C2 (flanked by two nitrogens).

-

C2 Position: Generally requires the C4 position to be blocked or deactivated, or the use of specialized bulky NHC ligands.

Standard Operating Procedure (SOP)

Objective: Coupling of 4-chloropyrimidine derivative (1.0 equiv) with tributyl(vinyl)tin (1.1 equiv).

Reagents

| Component | Equiv. | Role | Notes |

| Halo-Pyrimidine | 1.0 | Electrophile | Dry thoroughly. |

| Organostannane | 1.1 - 1.2 | Nucleophile | Excess accounts for homocoupling. |

| Pd(PPh3)4 | 0.05 (5 mol%) | Catalyst | Freshly opened/yellow. If orange/brown, repurify. |

| CuI | 0.10 (10 mol%) | Co-Catalyst | 99.99% purity preferred. |

| CsF | 2.0 | Additive | Activates stannane; precipitates tin as fluoride. |

| DMF | [0.1 M] | Solvent | Anhydrous, degassed (sparged with Ar). |

Protocol Steps

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Solids Addition: Charge the vessel with the Pyrimidine substrate,

, CuI, and CsF.-

Critical: Add catalyst last to minimize air exposure before sealing, or use a glovebox.

-

-

Degassing: Seal the vessel. Evacuate and backfill with Argon three times.

-

Liquid Addition: Add anhydrous DMF via syringe. Add the organostannane via syringe.

-

Reaction: Heat to 90°C .

-

Visual Check: The reaction typically turns dark brown/black as colloidal Pd forms. This is normal.

-

Time: Monitor by LCMS/TLC at 1 hour. Most pyrimidine couplings complete within 2-4 hours due to CuI acceleration.

-

-

Quench: Cool to room temperature. Dilute with EtOAc.

Workflow Diagram

Figure 2: Operational workflow for Stille coupling. The decision node ensures reaction completion before initiating the tedious workup.

Post-Reaction Processing: Tin Removal

Safety Warning: Organotin compounds are neurotoxic. All waste must be segregated.

The primary failure mode in Stille coupling isn't the reaction—it's the purification. Tin residues streak on silica columns and contaminate final products. We utilize the Potassium Fluoride (KF) Precipitation method.

The KF/Silica Protocol (Self-Validating)

-

Dilution: Dilute the crude reaction mixture (DMF) with Diethyl Ether (

) or EtOAc (10x volume). -

Precipitation: Add saturated aqueous KF solution (1 mL per 100 mg stannane).

-

Stirring: Stir vigorously for 30 minutes.

-

Validation: A fluffy white polymeric solid (

) must appear. If the interface is clear, add more KF and stir longer.

-

-

Filtration: Filter the biphasic mixture through a pad of Celite mixed with 10% w/w solid KF.

-

Result: The filtrate should be clear. The tin is trapped in the filter cake as insoluble fluoride.

-

Extraction: Wash the organic filtrate with water (3x) to remove DMF, dry over

, and concentrate.

Troubleshooting "The Black Box"

| Observation | Diagnosis | Corrective Action |

| No Conversion | Catalyst Poisoning | Switch to |

| Starting Material Remains | Stannane Degradation | Protodestannylation can occur in DMF. Ensure DMF is anhydrous.[1] Add 4Å Molecular Sieves. |

| Product + Homocoupling | Oxidative Coupling | Oxygen leak. Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). |

| "Greasy" NMR | Residual Tin | Repeat KF workup or use 10% |

References

-

Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link

-

Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[2] On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry, 59(20), 5905–5911. Link

-

Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[3][4] Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[3][4] Angewandte Chemie International Edition, 43(9), 1132–1136. Link

-

Renaud, P., Lacôte, E., & Quaranta, L. (1998).[5] A Novel and Efficient Method for the Removal of Tin Residues from Reaction Mixtures.[5][6] Tetrahedron Letters, 39(15), 2123–2126.[7] Link

-

Sandtorv, A. H. (2015). Studies on the Stille Reaction with Pyrimidines. Advanced Synthesis & Catalysis, 357(11), 2403-2414. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]

- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Workup [chem.rochester.edu]

- 6. sdlookchem.com [sdlookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

solvent effects in Stille reactions of stannylated uracils

Application Note: Optimizing Solvent Systems for Stille Cross-Couplings of Stannylated Uracils

Executive Summary

The Stille cross-coupling of stannylated uracils (typically 5-tributylstannyluracil or its N-protected derivatives) presents a unique set of challenges compared to standard aryl-stannane couplings. The electron-rich nature of the uracil ring at C5, combined with the inherent polarity of the nucleobase, makes solvent selection the single most critical variable.

This guide moves beyond generic "palladium coupling" advice to address the specific physicochemical requirements of the uracil scaffold. We focus on maximizing the rate of transmetallation —the rate-determining step (RDS)—while suppressing the dominant side-reaction: protodestannylation .

Mechanistic Intelligence: The Solvent’s Role

To optimize the reaction, one must understand why the solvent matters. In the catalytic cycle of stannylated uracils, the solvent is not just a medium; it is a ligand.

The Transmetallation Bottleneck

Unlike oxidative addition, which is fast for aryl iodides, the transmetallation of the bulky stannyl-uracil to the Palladium(II) center is slow.

-

The "Open" Pathway: In polar solvents (DMF, NMP), the solvent displaces a phosphine ligand or halide from the Pd(II) complex, creating a cationic, electrophilic Pd species (

). This species is highly reactive toward the stannane. -

The Copper Effect (Liebeskind-Farina): When Copper(I) Iodide (CuI) is added, the mechanism shifts. The solvent must be polar enough to solubilize CuI, allowing a rapid Sn

Cu transmetallation. The resulting organocuprate transfers the uracil moiety to Pd orders of magnitude faster than the stannane itself.

Pathway Visualization

The following diagram illustrates how solvent polarity and additives dictate the reaction pathway.

Figure 1: Solvent-dependent pathways for transmetallation. Note that the Cu-mediated pathway (Red) is kinetically superior but requires polar solvents.

Solvent Selection Matrix

For stannylated uracils, solubility is often the limiting factor. Non-polar solvents like Toluene often fail to dissolve the nucleobase, leading to heterogeneous mixtures and stalled reactions.

| Solvent | Polarity ( | Boiling Pt. ( | Suitability for Uracils | Key Characteristic |

| DMF | 36.7 | 153 | High | The "Gold Standard." Promotes the "open" transmetallation pathway; excellent solubility for nucleosides. |

| NMP | 32.2 | 202 | High | Similar to DMF but higher thermal stability. Use if reaction requires |

| 1,4-Dioxane | 2.2 | 101 | Medium | Good for phosphine-ligated systems (e.g., |

| THF | 7.5 | 66 | Low | Often too low boiling for difficult couplings; poor solubility for unprotected uracils. |

| Toluene | 2.4 | 110 | Specialized | Only for highly lipophilic, fully protected uracils. Requires bulky ligands (e.g., |

Experimental Protocols

Protocol A: The "Copper-Boosted" Polar Method (Recommended)

Best for: Difficult couplings, sterically hindered partners, or when using standard catalysts like

Rationale: This protocol utilizes DMF to solubilize the uracil and CuI to scavenge phosphines/accelerate transmetallation (The Liebeskind-Farina effect).

Reagents:

-

5-(Tributylstannyl)uracil derivative (1.0 equiv)

-

Aryl/Heteroaryl Halide (1.1 equiv)

-

Catalyst:

(5 mol%) -

Additive: CuI (10-20 mol%)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Workflow:

-

Drying: Flame-dry a Schlenk flask or microwave vial under vacuum; backfill with Argon (

). -

Solvation: Dissolve the stannylated uracil and aryl halide in anhydrous DMF. Note: If the uracil is insoluble, mild heating (40°C) before adding catalyst is permitted.

-

Catalyst Addition: Add

and CuI simultaneously against a counter-flow of Argon. -

Degassing: Sparge the solution with Argon for 5 minutes (essential to prevent homocoupling).

-

Reaction: Seal and heat to 70–90°C . Monitor by LC-MS.

-

Endpoint: usually 2–6 hours.

-

-

Workup (Critical): Dilute with EtOAc. Wash with 5% aqueous KF (Potassium Fluoride) or saturated

solution.-

Why? KF precipitates the tin byproducts as insoluble

, simplifying purification.

-

Protocol B: The "Ligandless" Salt-Free Method

Best for: Highly reactive halides (Iodides) where copper toxicity is a concern for downstream biology.

Reagents:

-

5-(Tributylstannyl)uracil (1.0 equiv)

-

Aryl Iodide (1.0 equiv)

-

Catalyst:

(2.5 mol%) + -

Solvent: NMP (N-Methyl-2-pyrrolidone).

Workflow:

-

Combine reagents in NMP under Argon.

-

Heat to 60°C .

-

Note:

(Triphenylarsine) is a "soft" ligand that dissociates easily, mimicking the "ligandless" conditions that favor the open catalytic cycle in polar solvents.

Troubleshooting & Optimization

Issue: Protodestannylation (Loss of Sn, formation of Uracil-H)

-

Symptom: LC-MS shows mass corresponding to unsubstituted uracil.

-

Cause: Trace moisture in the solvent or acidic protons on the coupling partner. The C-Sn bond in electron-rich uracils is acid-sensitive.

-

Fix:

-

Store DMF/NMP over 4Å Molecular Sieves for 24h prior to use.

-

Add a base scavenger: CsF (2.0 equiv) . Fluoride not only activates the stannane but neutralizes stray protons.

-

Issue: "Pd-Black" Precipitation

-

Symptom: Reaction turns black/precipitates metal early; low conversion.

-

Cause: Catalyst decomposition due to lack of stabilizing ligands in polar solvent.

-

Fix: Switch from DMF to 1,4-Dioxane or add excess ligand (e.g., add 10 mol%

to the reaction).

Workflow Logic Diagram

Figure 2: Decision tree for solvent and additive selection based on substrate solubility and side-reactions.

References

-

Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and triphenylphosphine: The "ligand effect". Journal of the American Chemical Society.[1] Link

-

Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. The Journal of Organic Chemistry. Link

-

Espinet, P., & Echavarren, A. M. (2004).[1][2] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link

-

Littke, A. F., & Fu, G. C. (1999).[3] A Versatile, Mild, and Highly Active Palladium Catalyst for Cross-Coupling Reactions. Angewandte Chemie. Link

-

Stille, J. K. (1986).[1] The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English. Link

Sources

Troubleshooting & Optimization

removal of tin byproducts from 5-aryl-1,3-dimethyluracil synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-1,3-dimethyluracil and related compounds. A primary challenge in this synthesis, particularly when employing Stille cross-coupling reactions, is the effective removal of highly toxic organotin byproducts.[1][2][3] This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the purity and safety of your final compounds.

The Challenge: Organotin Contamination

The Stille cross-coupling reaction is a powerful and versatile method for forming the critical C-C bond between the uracil core and an aryl group.[4][5][6] It involves the palladium-catalyzed reaction of a 5-halo-1,3-dimethyluracil with an organostannane (e.g., aryltributylstannane). While effective, this reaction stoichiometrically generates organotin byproducts that are notoriously difficult to remove due to their lipophilicity and low polarity, which often causes them to co-elute with the desired product during standard chromatography.[7] Given the high toxicity of these tin compounds, their removal to parts-per-million (ppm) levels is a regulatory and safety imperative for any compound intended for biological screening or pharmaceutical development.[1][2][7]

Caption: The Stille cycle, showing where the tin byproduct is generated.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of tin byproducts from my 5-aryl-1,3-dimethyluracil synthesis so critical?

Organotin compounds, such as the tributyltin or trimethyltin reagents used in Stille couplings, are potent neurotoxins and environmental pollutants.[1][2] For any application in medicinal chemistry or drug development, regulatory bodies like the EMA and FDA mandate strict limits on such elemental impurities.[8] Failure to reduce tin residues to acceptable levels (often <10 ppm) can halt a development program and poses significant safety risks.[2][7]

Q2: What are the most common tin byproducts I should expect in my reaction mixture?

The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) formed during the transmetalation step of the catalytic cycle.[1][9] You may also encounter unreacted organostannane starting material and, in some cases, hexaalkyldistannanes (e.g., Bu₃SnSnBu₃) which can arise from homocoupling side reactions.[1]

Q3: My standard silica gel column isn't removing the tin byproducts effectively. They are co-eluting with my product. What is happening?

This is a very common issue. Most organotin byproducts, like tributyltin chloride, are nonpolar and lipophilic, similar to many aryl-uracil products. This similar polarity leads to poor separation (co-elution) on standard, neutral silica gel.[7] Simply increasing the column length or modifying the eluent polarity is often insufficient.

Q4: I have heard about an aqueous potassium fluoride (KF) wash. How does it work and is it a good first step?

Yes, an aqueous KF wash is an excellent and widely used first-line defense. The fluoride ion has a very high affinity for tin, reacting with trialkyltin halides (R₃SnX) to form a highly insoluble trialkyltin fluoride (R₃SnF) precipitate.[1][10] This white solid can then be easily removed by filtration. It is a simple, inexpensive, and often highly effective method for removing the bulk of tin contamination.[1][2][10]

Q5: The KF wash created a stubborn emulsion and my product recovery was low. How can I troubleshoot this?

-

Emulsion Formation: If a significant precipitate forms at the aqueous/organic interface and hinders separation, filter the entire biphasic mixture through a pad of Celite®. This will remove the solid Bu₃SnF and often breaks the emulsion.[1][9][10]

-

Low Product Recovery: Your desired 5-aryl-1,3-dimethyluracil may have limited solubility and could be precipitating along with the tin fluoride. To mitigate this, you can try reducing the concentration of the KF solution (e.g., from saturated to 1M) or performing the wash at a slightly elevated temperature (e.g., 30-40 °C) to increase the solubility of your product.[1] Always check the filtrate for your product.

Q6: What other chemical or chromatographic methods can I use for more stubborn tin residues?

When a KF wash is insufficient, more advanced techniques are required:

-

K₂CO₃-Impregnated Silica Chromatography: This method involves chromatography on a stationary phase made of silica gel mixed with ~10% w/w powdered anhydrous potassium carbonate.[2] The basic K₂CO₃ strongly adsorbs the organotin species, allowing the desired product to elute cleanly. This technique has been shown to reduce tin levels to as low as ~15 ppm.[1][2]

-

DBU/Iodine Treatment: If you suspect unreacted tin hydrides (R₃SnH) or distannanes (R₃SnSnR₃) are present, they can be converted to the corresponding tin iodide (R₃SnI). This is achieved by treating the crude product with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by iodine.[1][2] The resulting R₃SnI can then be effectively removed by a subsequent KF wash or K₂CO₃-silica chromatography.

-

Liquid-Liquid Extraction: For some product/byproduct combinations, partitioning between two immiscible solvents like hexane and acetonitrile can be effective.[7] However, the efficiency is highly dependent on the specific partition coefficients and may require multiple extractions.[7]

Q7: How can I definitively confirm that the tin byproducts have been removed to the required pharmaceutical-grade level?

While ¹H NMR spectroscopy can detect significant quantities of organotin byproducts, it lacks the sensitivity for trace-level quantification required for APIs.[1] For regulatory compliance, you must use highly sensitive elemental analysis techniques:

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals. It can reliably measure tin levels down to parts-per-billion (ppb), far exceeding the typical requirements.[1][11]

-

Atomic Absorption Spectroscopy (AAS): Another robust and sensitive method for quantifying trace metals, suitable for ensuring compliance with strict residue limits.[1]

Q8: Can I avoid this problem altogether? What are some tin-free alternatives for synthesizing 5-aryl-1,3-dimethyluracils?

Absolutely. To circumvent the challenges of tin removal, consider alternative palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: This reaction uses non-toxic and generally water-soluble boronic acids or boronate esters as the coupling partner. It is a widely adopted and robust alternative.[12][13]

-

Direct C-H Arylation: These modern methods directly couple an aryl halide with the C5-H bond of the uracil ring, avoiding the need to pre-functionalize the uracil with tin or boron.[14]

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Tin byproducts co-elute with product on silica gel. | Similar polarity of the product and tin byproducts (e.g., Bu₃SnCl).[7] | 1. Perform an aqueous KF wash before chromatography. 2. Use a K₂CO₃-impregnated silica stationary phase.[1][2] 3. Add 2-5% triethylamine to the eluent during standard silica chromatography to help retard the tin species.[10][15] |

| Low product recovery after aqueous KF wash. | 1. Product has precipitated along with the insoluble tin fluoride (Bu₃SnF). 2. Product degradation on potentially acidic residues from the reaction. | 1. Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature.[1] 2. Ensure the reaction is properly quenched and neutralized before the wash. |

| Stubborn emulsion forms during KF wash. | High concentration of insoluble Bu₃SnF precipitate at the biphasic interface. | Filter the entire mixture through a pad of Celite to remove the solid precipitate.[1][9][10] |

| Trace tin residues remain even after KF wash and chromatography. | Presence of unreacted stannanes (R₃SnH) or distannanes (R₃SnSnR₃) which are less reactive with KF. | Treat the crude mixture with DBU/Iodine to convert remaining stannanes to R₃SnI, then repeat the purification (KF wash or K₂CO₃-silica).[1][2] |

Experimental Protocols & Workflows

Decision Tree for Tin Removal Strategy

Caption: Decision tree to guide the selection of a tin removal method.

Protocol 1: Aqueous Potassium Fluoride (KF) Wash[1][9][10]

This protocol is highly effective for removing the bulk of trialkyltin halides.

-

Reaction Quench: After the Stille reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

-

Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least 1-2 minutes.

-

Precipitate Formation: An insoluble white precipitate of trialkyltin fluoride (R₃SnF) will likely form at the interface.

-

Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid R₃SnF. Collect the filtrate.

-

Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be subjected to further purification if necessary.

Protocol 2: Chromatography on K₂CO₃-Impregnated Silica Gel[1][2]

This method is excellent for removing trace amounts of various organotin species.

-

Stationary Phase Preparation:

-

Thoroughly mix silica gel with 10% of its weight of finely powdered, anhydrous potassium carbonate (K₂CO₃). For example, mix 90 g of silica gel with 10 g of K₂CO₃.

-

This mixture can be stored for several months without significant loss of activity.[1]

-

-

Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture. Gently tap the column to ensure even packing. Add a thin layer of sand on top.

-

Sample Loading: Concentrate the crude reaction mixture (ideally after a preliminary KF wash) onto a small amount of silica gel.

-

Elution: Carefully load the sample onto the top of the column and elute with an appropriate solvent system as determined by prior TLC analysis. The basic stationary phase will strongly retain the tin impurities.

-

Fraction Collection: Collect and analyze fractions by TLC to isolate the purified 5-aryl-1,3-dimethyluracil.

Protocol 3: DBU/Iodine Treatment for Unreacted Stannanes[1][2]

Use this protocol when unreacted tin hydrides or distannanes are suspected to be the contaminating culprits.

-

Dissolution: Dissolve the crude product mixture in a suitable solvent like diethyl ether or THF.

-

DBU Addition: Add a slight excess (approx. 1.1 equivalents relative to tin) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Iodine Addition: Slowly add a solution of iodine (I₂) in the same solvent dropwise until the faint color of iodine persists, indicating all tin species have reacted.

-

Quenching: Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.

-

Workup: Transfer to a separatory funnel, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: After concentration, the resulting crude product containing trialkyltin iodide (R₃SnI) should be subjected to purification using Protocol 1 or 2.

References

-

Stille Coupling | OpenOChem Learn. Available at: [Link]

-

Stille reaction - Wikipedia. Available at: [Link]

-

The Stille Reaction - Myers Group, Harvard University. Available at: [Link]

-

Stille Coupling - Chemistry LibreTexts. Available at: [Link]

-

Stille Cross-Coupling - J&K Scientific LLC. Available at: [Link]

-

Workup for Removing Tin Byproducts - Department of Chemistry, University of Rochester. Available at: [Link]

-

Stille Coupling - Organic Synthesis. Available at: [Link]

- WO2013167585A2 - Recycling of organotin compounds - Google Patents.

-

How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? | ResearchGate. Available at: [Link]

-

Synthesis and properties of 6-alkynyl-5-aryluracils - PMC. Available at: [Link]

- JPH029890A - Method for removing organotin compound - Google Patents.

-

Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. - SciSpace. Available at: [Link]

-

Stille couplings catalytic in tin: the "Sn-O" approach - PubMed. Available at: [Link]

-

Palladium-Catalyzed Direct Arylation of 5‑Halouracils and 5‑Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. Available at: [Link]

-

Scheme 2: Synthesis and isolated yields of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis of 5-aryl-1,3-dimethyl-7-selenoxopyrimidino[4,5-d]pyrimidine-2,4(1H,3H)-diones - ResearchGate. Available at: [Link]

-

A HIGH CHEMICAL REACTIVITY OF 5-AZIDOURACILS AND ITS SYNTHETIC APPLICATION: NOVEL SYNTHESIS OF 8-SUBSTITUTED 1,3-DIMETHYLXANTHINES. Available at: [Link]

-

Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF | The Journal of Organic Chemistry. Available at: [Link]

-

Quantification of active pharmaceutical ingredients and polymorphs in tablets by spectroscopic means. Available at: [Link]

-

Advancing total synthesis through the Stille cross-coupling - Semantic Scholar. Available at: [Link]

-

Unveiling the Impact of Residual Carbon Content on Elemental Impurities in Pharmaceuticals: A Comprehensive Evaluation. Available at: [Link]

-

A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Synthesis of 5-Aryl-1,3-Dimethyl-7-Selenoxopyrimidino[4,5-d]Pyrimidine-2,4(1H,3H)-Dione - ResearchGate. Available at: [Link]

-

Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available at: [Link]

-

Quantitative determination of residual active pharmaceutical ingredients and intermediates on equipment surfaces by ion mobility spectrometry - PubMed. Available at: [Link]

-

The Stille Reaction - Organic Reactions. Available at: [Link]

-

Quantitative determination of residual active pharmaceutical ingredients and intermediates on equipment surfaces by ion mobility spectrometry | Request PDF - ResearchGate. Available at: [Link]

-

Guideline on the specification limits for residues of metal catalysts - EMA. Available at: [Link]

-

Contemporary Methods for Generation of Aryl Radicals - RSC Publishing. Available at: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC. Available at: [Link]

-

METHODS FOR RECOVERING OR REMOVING TIN AND/OR TIN ALLOY - Patent 3019635 - EPO. Available at: [Link]

-

Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - MDPI. Available at: [Link]

- US1435303A - Process for the removal of the impurities from tin ore before the ore is smelted - Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. WO2013167585A2 - Recycling of organotin compounds - Google Patents [patents.google.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Workup [chem.rochester.edu]

- 11. pharmoutsourcing.com [pharmoutsourcing.com]

- 12. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. organic-synthesis.com [organic-synthesis.com]

Technical Support Center: Stille Coupling of 5-Tributylstannyl-1,3-dimethyluracil

Case ID: SC-UR-005 Subject: Troubleshooting Side Reactions & Optimization in Uracil Stannane Couplings Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary: The System Dynamics

You are utilizing 5-tributylstannyl-1,3-dimethyluracil as a nucleophile in a Stille cross-coupling reaction. While 1,3-dimethyluracil provides a protected, stable scaffold (preventing N-H poisoning of the catalyst), the C5-stannyl moiety introduces specific reactivity challenges.

The success of this reaction hinges on the rate of Transmetallation (k_trans) versus the rates of competing side pathways. In this system, the electron-deficient nature of the uracil ring makes the C5-Sn bond polarized, increasing susceptibility to Protodestannylation (loss of the tin group) and Ligand Transfer (coupling of the butyl group instead of the uracil).

Diagnostic & Troubleshooting Guide

Issue A: The "Missing" Nucleophile (Protodestannylation)

Symptom: You observe the formation of 1,3-dimethyluracil (hydro-de-stannylation product) instead of the coupled biaryl. The starting stannane disappears, but no cross-coupled product forms.

Root Cause: The C5 position of uracil, while heteroaromatic, can act as a proton trap in the presence of trace acids or active protons. The mechanism typically involves:

-

Acidolysis: Trace HCl (from solvent decomposition or hydrolysis of electrophiles) protonates the C5 position.

-

Pd-Catalyzed Reduction: If the transmetallation is slow, the Pd(II)-Ar intermediate may undergo reductive elimination with a hydride source (often from solvent or additives) or protonolysis.

Corrective Protocol:

-

Scavenge Protons: Ensure the reaction mixture is strictly anhydrous. Add 2-3 equivalents of anhydrous CsF or K₂CO₃ . These bases neutralize trace acids and facilitate the formation of a hypervalent stannate species (R-SnBu₃F⁻), which is more reactive towards transmetallation.

-

The "Copper Effect": Add CuI (10-20 mol%) . Copper(I) transmetallates with the stannane to form a transient, highly reactive organocopper species (Uracil-Cu), which transfers the uracil group to Palladium much faster than the tin species, outcompeting protonation.

Issue B: The "Wrong Group" Transfer (Butyl Coupling)

Symptom: You isolate the product where the electrophile has coupled with a butyl group (from the Bu₃Sn moiety) instead of the uracil ring.

Root Cause:

Stille couplings rely on the selective transfer of the sp² hybridized group (uracil) over the sp³ group (butyl). However, if the uracil ring is sterically hindered or electronically deactivated (making it a poor nucleophile), the transfer rate (

Corrective Protocol:

-

Ligand Switch: Switch from PPh₃ to Triphenylarsine (AsPh₃) or Tri-2-furylphosphine (TFP) . These "soft" ligands dissociate more easily from the Palladium center, creating an open coordination site that accelerates the transmetallation of the bulky/difficult uracil group.

-

Solvent Polarity: Use NMP or DMF instead of Toluene/THF. Polar aprotic solvents stabilize the polar transition state of the transmetallation step, favoring the transfer of the sp² hybridized uracil.

Issue C: Oxidative Homocoupling

Symptom: You observe 5,5'-bis(1,3-dimethyluracil) (dimer of your starting material).

Root Cause: This is driven by the presence of oxidants (usually atmospheric oxygen) or disproportionation of the Pd catalyst. It effectively consumes your nucleophile before it can enter the catalytic cycle.

Corrective Protocol:

-

Strict Degassing: Do not just purge. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and liquid reagents.

-

Catalyst Activation: If using Pd(PPh₃)₄, ensure it is fresh and yellow (not brown/black). If using Pd(OAc)₂, ensure the phosphine ligand is added in excess (1:2 to 1:4 ratio) to prevent Pd black precipitation which can catalyze radical homocoupling.

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

Figure 1: Kinetic competition in the Stille coupling of 5-stannyluracil.[1] Red pathways indicate irreversible byproduct formation.

Optimized Experimental Protocol

This protocol integrates the "Copper Effect" and "Fluoride Activation" to suppress side reactions.

Reagents:

-

5-Tributylstannyl-1,3-dimethyluracil (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃ (2.5 mol%) + AsPh₃ (10 mol%)

-

Additive: CuI (10 mol%)

-

Additive: CsF (2.0 equiv)

-

Solvent: Anhydrous 1,4-Dioxane or DMF

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk tube or microwave vial under vacuum and backfill with Argon.

-

Loading: Add the Aryl Halide, Pd catalyst, AsPh₃, CuI, and CsF to the vial.

-

Solvent & Stannane: Add the anhydrous solvent (degassed via sparging or freeze-pump-thaw). Add the 5-stannyluracil as a solution or neat liquid.

-

Reaction: Seal the vessel. Heat to 80–100°C . Monitor by TLC/LCMS.

-

Note: The reaction should turn dark but remain homogeneous initially. Precipitation of Pd black indicates catalyst decomposition.

-

-

Workup (Tin Removal):

-

Crucial Step: Wash the organic phase vigorously with saturated aqueous KF solution (3x).[5] This converts soluble Bu₃Sn-X species into insoluble polymeric Bu₃SnF, which precipitates at the interface.[5]

-

Filter the biphasic mixture through a pad of Celite to remove the tin fluoride solids.[5]

-

Dry (Na₂SO₄) and concentrate.

Data: Tin Removal Efficiency

Removing tributyltin residues is critical for biological testing.

| Method | Residual Tin (ppm) | Yield Impact | Notes |

| Standard Aqueous Wash | >5,000 | Low | Ineffective for lipophilic tin species. |

| KF (aq) Wash + Filtration | <500 | Negligible | Forms insoluble Bu₃SnF polymer. Recommended. |

| 10% KF on Silica Gel | <100 | Low | Solid-phase extraction. Very effective but slower. |

| Iodine (I₂) Titration | <50 | Moderate | Converts Sn-Sn/Sn-H to Sn-I for easier removal. Risk of iodinating product. |

References

-

Mechanism of Stille Coupling & Side Reactions : Espinet, P.; Echavarren, A. M. "The Mechanisms of the Stille Reaction." Angew. Chem. Int. Ed.2004 , 43, 4704–4734. Link

-

The "Copper Effect" : Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the nature of the 'copper effect' in the Stille cross-coupling." J. Org.[6] Chem.1994 , 59, 5905–5911. Link

-

Fluoride Activation : Mee, S. P. H.; Lee, V.; Baldwin, J. E.[6] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angew. Chem. Int. Ed.2004 , 43, 1132–1136.[6] Link

-

Uracil Functionalization : Wagner, R.; Dvorak, D.; Holy, A. "New Application of the Stille Coupling in the Synthesis of 5-Substituted Uracils." Collect. Czech. Chem. Commun.1996 , 61, 118–122. Link

Sources

Technical Support Center: Stille Reaction with 5-Tributylstannyl-1,3-dimethyluracil

Welcome to the technical support center for the Stille cross-coupling reaction, with a specific focus on the use of 5-Tributylstannyl-1,3-dimethyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. We will delve into the critical role of temperature, providing field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: The Critical Role of Temperature in the Stille Catalytic Cycle

The success of a Stille reaction is governed by a delicate balance of kinetics and thermodynamics across its catalytic cycle. Temperature is the primary lever to control the rate of each step, but its influence is not uniform across the cycle.

Q1: How does temperature fundamentally impact the Stille reaction?

A: Temperature is a critical parameter that directly influences the reaction kinetics.[1] Generally, increasing the temperature accelerates the overall reaction rate, allowing the system to overcome the activation energy barriers of the key mechanistic steps.[2] However, excessively high temperatures can be detrimental, leading to catalyst decomposition, reagent degradation, and an increase in undesired side reactions.[1][2] Conversely, a temperature that is too low may result in a stalled or impractically slow reaction due to insufficient energy to initiate the catalytic cycle.[2] The optimal temperature is therefore a compromise that maximizes the rate of product formation while minimizing competing degradation pathways.

Q2: How does temperature specifically affect each step of the catalytic cycle?